8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

adenosine receptor A2A antagonist xanthine SAR

Select this 8-(2-hydroxyethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 331675-08-2) for its unique 3,7-dimethylxanthine (theobromine-type) scaffold, which confers predicted adenosine A2A receptor selectivity over A1 compared to 1,3-dimethyl (theophylline) analogs. The free N1 position enables further synthetic diversification for focused library synthesis. With its improved aqueous solubility profile (TPSA 99 Ų, LogD -0.50), it is the appropriate choice for biochemical assays requiring high compound concentrations while minimizing DMSO interference.

Molecular Formula C9H13N5O3
Molecular Weight 239.235
CAS No. 331675-08-2
Cat. No. B2407546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione
CAS331675-08-2
Molecular FormulaC9H13N5O3
Molecular Weight239.235
Structural Identifiers
SMILESCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
InChIInChI=1S/C9H13N5O3/c1-13-5-6(11-8(13)10-3-4-15)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17)
InChIKeyLSNVYTUQPGZBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 331675-08-2): A 3,7-Dimethylxanthine Scaffold for Adenosine Receptor and PDE Research


8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 331675-08-2) is a synthetic purine-2,6-dione derivative built on the 3,7-dimethylxanthine (theobromine) scaffold, with an 8-(2-hydroxyethylamino) substituent . With molecular formula C9H13N5O3 and a molecular weight of 239.23 g/mol, this compound belongs to the xanthine class of heterocycles, which are widely studied as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors [1]. Unlike the more common 1,3-dimethylxanthine (theophylline) derivatives, the 3,7-dimethyl substitution pattern of this compound positions it as a research tool for probing adenosine A2A receptor selectivity and for evaluating structure-activity relationships (SAR) at the N3/N7 methylation positions of the purine-2,6-dione core.

Why 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by 1,3-Dimethyl or Trimethyl Analogs in Receptor Profiling Studies


Xanthine derivatives with different N-methylation patterns exhibit fundamentally different pharmacological profiles despite sharing the same purine-2,6-dione core. The target compound's 3,7-dimethyl arrangement (theobromine-type) confers distinct adenosine receptor subtype bias compared to the 1,3-dimethyl (theophylline-type) analogs such as 8-(2-hydroxyethylamino)theophylline (CAS 7654-01-5). In class-level studies, 1,3,7-substituted xanthines show 10- to 100-fold differences in adenosine A1 vs. A2A receptor antagonism potency depending on methylation position [1]. Furthermore, the 8-(2-hydroxyethylamino) substituent introduces additional hydrogen bond donor/acceptor capacity (3 H-bond donors, 8 H-bond acceptors) and a polar surface area of 99 Ų, which directly impacts aqueous solubility, membrane permeability, and target binding kinetics relative to the 8-amino analog (CAS 5442-23-9) . These physicochemical differences mean that even structurally close in-class compounds cannot be considered interchangeable for receptor pharmacology, enzyme inhibition, or cellular assay applications without validation.

Quantitative Differentiation Evidence for 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione vs. Closest Analogs


N-Methylation Pattern (3,7- vs. 1,3-Dimethyl): Impact on Adenosine A2A vs. A1 Receptor Selectivity

The target compound's 3,7-dimethyl substitution pattern (theobromine scaffold) is structurally divergent from the 1,3-dimethyl theophylline scaffold of 8-(2-hydroxyethylamino)theophylline (CAS 7654-01-5). In the broader xanthine class, 3,7-dimethyl-1-propargylxanthine (DMPX) derivatives exhibit selectivity for adenosine A2A receptors, while 1,3-dimethyl-8-phenylxanthine derivatives favor A1 receptors [1]. Specifically, 8-substituted DMPX analogs have demonstrated A2A receptor Ki values in the low nanomolar range (e.g., 8-(m-chlorostyryl)-DMPX with sub-nanomolar A2A affinity), whereas comparable 1,3-dimethyl-8-substituted xanthines often show preferential A1 binding [1]. The target compound, bearing the 3,7-dimethyl scaffold with an 8-(2-hydroxyethylamino) group, is therefore predicted to exhibit an A2A-biased pharmacological profile distinct from its 1,3-dimethyl analog (CAS 7654-01-5), although direct comparative binding data for this specific pair have not been published.

adenosine receptor A2A antagonist xanthine SAR

Hydrogen Bond Donor Capacity: 8-(2-Hydroxyethylamino) vs. 8-Amino Analog

The target compound contains three hydrogen bond donors (two from the purine-2,6-dione NH groups and one from the 8-(2-hydroxyethylamino) hydroxyl), whereas the 8-amino analog (8-amino-3,7-dimethyl-purine-2,6-dione, CAS 5442-23-9) contains only two H-bond donors (lacking the hydroxyl group). The additional hydroxyl group increases the polar surface area from approximately 82 Ų (8-amino analog, estimated) to 99 Ų for the target compound . This results in a lower predicted LogP of -1.21 for the target compound , compared to an estimated LogP of approximately -0.5 for the 8-amino analog (ClogP prediction based on fragment contributions). The ACD/LogD (pH 7.4) of -0.50 for the target compound indicates higher hydrophilicity than the 8-amino congener, which impacts both aqueous solubility for in vitro assays and membrane permeability characteristics.

hydrogen bonding solubility drug-likeness

P450 Inhibition Profile: 3,7-Dimethyl vs. 1,3,7-Trimethyl Xanthine Derivatives

Xanthine derivatives differentially inhibit cytochrome P450 isoforms depending on their N-methylation pattern. The 1,3,7-trimethyl analog 8-(2-hydroxyethylamino)caffeine (CAS 6320-10-1) is expected to show broader CYP inhibition, particularly at CYP1A2, due to the 1-methyl group characteristic of caffeine analogs, whereas the 3,7-dimethyl target compound lacks the N1-methyl substituent and is predicted to exhibit reduced CYP1A2 affinity [1]. A structurally related 3,7-dihydro-8-(2-hydroxyethylamino)-1,3,7-trimethyl-1H-purine-2,6-dione (CAS 6320-10-1) has been registered in BindingDB with CYP inhibition data (IC50 = 3.30 µM against CYP2D6), providing a class-level benchmark for the target compound's CYP interaction potential [2]. The absence of the N1-methyl group in the target compound is expected to further reduce CYP2D6 inhibitory potency relative to the trimethyl analog.

CYP450 inhibition drug metabolism xanthine

Synthetic Accessibility: 3,7-Dimethylxanthine Starting Material vs. 1,3-Dimethylxanthine

The target compound is synthesized from 3,7-dimethylxanthine (theobromine) via reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide [1]. Theobromine (CAS 83-67-0) is commercially available at low cost from natural sources (cocoa extracts) and as a synthetic product. In contrast, the 1,3-dimethyl analog (CAS 7654-01-5) is derived from theophylline, which is also commercially available but typically at higher cost per gram for high-purity grades. The 3,7-dimethylxanthine scaffold provides a distinct synthetic handle at the N1 position (unsubstituted in the target compound but methylated in the 1,3,7-trimethyl analog), enabling further selective N1-derivatization that is not accessible on the 1,3-dimethyl scaffold [2].

chemical synthesis theobromine xanthine functionalization

Recommended Application Scenarios for 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione Based on Differentiation Evidence


Adenosine A2A Receptor Selectivity Profiling: Discriminating A2A from A1 Activity

The 3,7-dimethyl scaffold of the target compound (theobromine-type) positions it as a tool for A2A adenosine receptor studies, where discrimination from A1 receptor activity is critical. Based on class-level SAR evidence from DMPX derivatives, the 3,7-dimethyl substitution pattern shifts selectivity toward A2A receptors compared to 1,3-dimethyl analogs [1]. Researchers investigating neurological disorders (Parkinson's disease, stroke models) or immuno-oncology applications where A2A antagonism is therapeutically relevant will benefit from this scaffold's predicted A2A bias. Procurement is recommended when A2A-selective xanthine probes are required and the 1,3-dimethyl theophylline-based compounds (e.g., CAS 7654-01-5) are unsuitable due to their A1 receptor cross-reactivity.

N1-Derivatization Programs Requiring a Free Position on the Purine-2,6-dione Core

The target compound's free N1 position (unsubstituted, unlike the 1,3-dimethyl analog) enables further synthetic elaboration. This is valuable for medicinal chemistry programs aiming to explore N1-alkylated, N1-arylated, or N1-acylated derivatives for SAR expansion. The synthetic route using theobromine as starting material (CAS 83-67-0) followed by 8-(2-hydroxyethylamino) installation provides a cost-effective entry point [2]. Research groups synthesizing focused libraries of 1,7,8-trisubstituted xanthines should prioritize this compound over the 1,3-dimethyl analog, which lacks the free N1 position required for such diversification.

In Vitro Assays Requiring Enhanced Aqueous Solubility Over 8-Amino Congeners

With a predicted polar surface area of 99 Ų, three H-bond donors, and a LogD (pH 7.4) of -0.50 [1], the target compound offers improved aqueous solubility compared to the 8-amino analog (CAS 5442-23-9). This property is advantageous for biochemical and cell-based assays where DMSO concentrations must be minimized to avoid solvent toxicity. Investigators conducting enzyme inhibition assays (e.g., PDE, PNP) or receptor binding studies at higher compound concentrations (>100 µM) should select this compound over the less soluble 8-amino analog to maintain full dose-response curve coverage without precipitation artifacts.

Comparative Metabolism Studies: 3,7-Dimethyl vs. 1,3,7-Trimethyl Xanthine CYP Interactions

The absence of the N1-methyl group differentiates the target compound from the 1,3,7-trimethyl analog (CAS 6320-10-1) in terms of CYP450 interaction profile. The trimethyl analog has a reported CYP2D6 IC50 of 3.30 µM [2], and the target compound is predicted to show reduced CYP inhibition due to the missing N1-methyl substituent. This makes the target compound suitable for cellular pharmacology experiments where minimizing metabolic interference is necessary, particularly in hepatocyte-based assays or co-culture systems where CYP-mediated compound depletion could confound results.

Quote Request

Request a Quote for 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.